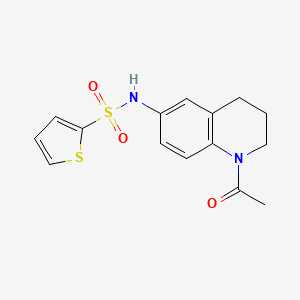

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with an acetyl group at the 1-position and a thiophene-2-sulfonamide moiety at the 6-position. Its molecular architecture combines the rigidity of the tetrahydroquinoline core with the electron-deficient thiophene sulfonamide group, making it a candidate for diverse biological applications, including enzyme inhibition and receptor modulation. The acetyl group enhances metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions, a critical feature for target binding .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-11(18)17-8-2-4-12-10-13(6-7-14(12)17)16-22(19,20)15-5-3-9-21-15/h3,5-7,9-10,16H,2,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEATZQWFHDPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.

Reduction: LiAlH4, NaBH4, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, and thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation .

Scientific Research Applications

The presence of the sulfonamide group imparts antibacterial properties, while the tetrahydroquinoline structure contributes to its biological activity. The compound's ability to interact with various molecular targets makes it a candidate for further research in drug discovery.

Antibacterial Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has demonstrated notable antibacterial properties. Its mechanism of action likely involves inhibition of bacterial enzymes critical for folate synthesis, such as dihydropteroate synthase (DHPS) .

Anticancer Properties

Research indicates that this compound may also possess anticancer activities. Interaction studies have shown that it can bind effectively to specific protein targets involved in cancer progression, potentially leading to modulation of their activity .

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines indicated that this compound exhibited antiproliferative effects comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the quinoline and thiophene moieties can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased antibacterial potency |

| Alteration of alkyl groups | Enhanced binding affinity to target proteins |

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

Table 3: Property Comparison

Analysis :

- Lipophilicity : The trifluoroacetyl and fluorophenyl groups in increase logP, reducing aqueous solubility but enhancing membrane permeability.

- Bioactivity : The target compound’s thiophene sulfonamide may mimic ATP-binding motifs in kinases, whereas ’s MGAT2 inhibition correlates with its bulky hydrophobic substituents.

Stability and Reactivity

- Acetyl vs. Trifluoroacetyl : The acetyl group in the target compound is less prone to hydrolysis than the trifluoroacetyl group in , which may degrade under basic conditions.

- Thiophene Sulfonamide Stability : Thiophene rings are generally resistant to oxidation compared to thiazole or oxazole systems in , suggesting superior stability in vivo.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound that merges a quinoline derivative with a thiophene sulfonamide moiety. This unique structure endows it with significant biological activity, making it an important subject of study in medicinal chemistry. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several distinct structural components that contribute to its biological activity:

- Quinoline Derivative : Known for various pharmacological properties.

- Thiophene Sulfonamide Moiety : Imparts unique chemical reactivity and potential therapeutic effects.

The molecular formula is characterized by the presence of both a sulfonamide group (-SO₂NH₂) and a tetrahydroquinoline structure, indicating its classification as both a sulfonamide and a heterocyclic compound.

Biological Activity

This compound exhibits notable biological activities which are summarized below:

Antibacterial Activity

The compound has demonstrated antibacterial properties through its mechanism of action involving the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and survival.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against various human tumor cell lines. The specific mechanisms include:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest at the G0–G1 phase, leading to decreased proliferation.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

- In Vitro Antitumor Efficacy : A study assessed the cytotoxic effects on various cancer cell lines. The results showed growth inhibition percentages ranging from 66% to 112% across different cell types.

- Mechanistic Insights : Research on apoptosis induction revealed that treatment with the compound led to significant increases in markers associated with programmed cell death.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.0–8.0 ppm for thiophene and quinoline moieties) and acetyl methyl groups (δ ~2.1 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H]⁺ = 369.2 vs. calculated 369.2107) .

- HPLC : Assess purity (>99%) using C18 columns and UV detection at 254 nm .

How can conflicting biological activity data from different assays be resolved?

Advanced Research Question

Contradictions may arise due to assay conditions (e.g., enzyme vs. cell-based assays). Mitigation strategies:

- Orthogonal Assays : Validate results using fluorescence polarization, SPR, or isothermal titration calorimetry.

- Dose-Response Curves : Ensure consistent IC₅₀ measurements across multiple replicates.

- Molecular Dynamics (MD) : Simulate binding interactions to identify assay-specific artifacts (e.g., solvent effects on ligand conformation) .

What computational methods are suitable for predicting the compound’s mechanism of action?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bromodomains or enzymes).

- MD Simulations : Apply AMBER or GROMACS to study binding stability over 100+ ns trajectories .

- Free Energy Calculations : Compute binding affinities via MM/GBSA or MM/PBSA.

How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Advanced Research Question

Focus on modifying:

- Quinoline Core : Introduce electron-withdrawing groups (e.g., fluoro at C-8) to enhance metabolic stability .

- Sulfonamide Linker : Replace thiophene with heterocycles (e.g., pyridine) to improve solubility.

- Acetyl Group : Substitute with bulkier acyl groups (e.g., cyclopropanecarbonyl) to probe steric effects .

What are the best practices for analyzing crystallographic data of this compound?

Basic Research Question

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve hydrogen bonding and π-π stacking interactions .

- Data Validation : Check R-factors (<5%), electron density maps, and CCDC deposition (e.g., CCDC 1983315 for related structures) .

How can researchers address low yields in sulfonamide coupling reactions?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.